[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite
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Overview
Description
[1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite: is an organophosphorus compound that is used in various chemical applications. It is known for its role as a stabilizer and antioxidant in polymer chemistry, particularly in the production of plastics and other synthetic materials. The compound’s structure consists of a biphenyl group and two 2-methylphenyl groups attached to a phosphite moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite typically involves the reaction of [1,1’-Biphenyl]-4-yl phosphorodichloridite with 2-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphite group.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The phosphite group can be oxidized to form phosphates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed:
Oxidation: Phosphates and biphenyl derivatives.
Hydrolysis: Phosphoric acid derivatives and phenolic compounds.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite is used as a stabilizer in the synthesis of polymers to prevent degradation during processing and enhance the longevity of the final product.
Biology: The compound is studied for its potential antioxidant properties, which could have implications in biological systems to protect against oxidative stress.
Medicine: Research is ongoing to explore the potential use of this compound in drug formulations, particularly for its stabilizing properties.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite is widely used in the production of plastics, rubber, and other synthetic materials to improve their stability and performance.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite primarily involves its ability to act as an antioxidant. The phosphite group can donate electrons to neutralize free radicals, thereby preventing oxidative degradation of materials. This electron donation process helps stabilize the polymer matrix and prolongs the material’s lifespan.
Comparison with Similar Compounds
Triphenyl phosphite: Another phosphite compound used as a stabilizer in polymers.
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high thermal stability and antioxidant properties.
Bis(2,6-di-tert-butyl-4-methylphenyl) phosphite: Used in similar applications for its stabilizing effects.
Uniqueness: [1,1’-Biphenyl]-4-yl bis(2-methylphenyl) phosphite is unique due to its specific biphenyl structure, which provides distinct steric and electronic properties. This uniqueness allows it to offer superior stabilization and antioxidant effects compared to other phosphite compounds.
Properties
CAS No. |
65592-38-3 |
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Molecular Formula |
C26H23O3P |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
bis(2-methylphenyl) (4-phenylphenyl) phosphite |
InChI |
InChI=1S/C26H23O3P/c1-20-10-6-8-14-25(20)28-30(29-26-15-9-7-11-21(26)2)27-24-18-16-23(17-19-24)22-12-4-3-5-13-22/h3-19H,1-2H3 |
InChI Key |
FCSRTRSSKSNQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=CC=CC=C4C |
Origin of Product |
United States |
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